

Technical Guide: Spectroscopic Characterization of 2',3,5,7-Tetrahydroxyflavanone

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Compound of Interest

Compound Name: 2',3,5,7-Tetrahydroxyflavanone

CAS No.: 31477-95-9

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Compound Identity & Structural Significance[1][2][3][4]

- IUPAC Name: (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one[1]
- Molecular Formula: C₁₅H₁₂O₆[1]
- Molecular Weight: 288.25 g/mol [1][2]
- Class: Dihydroflavonol (3-hydroxyflavanone)[1]
- Key Structural Feature: The presence of a hydroxyl group at the C-3 position (aliphatic ring) and the C-2' position (B-ring).[1] The 2'-substitution creates a distinct steric and electronic environment compared to the common 4'-OH isomers.

Mass Spectrometry (MS) Profiling[4][6]

Mass spectrometry provides the first line of evidence for the molecular weight and the substitution pattern of the A and B rings. For flavonoids, the Retro-Diels-Alder (RDA) cleavage

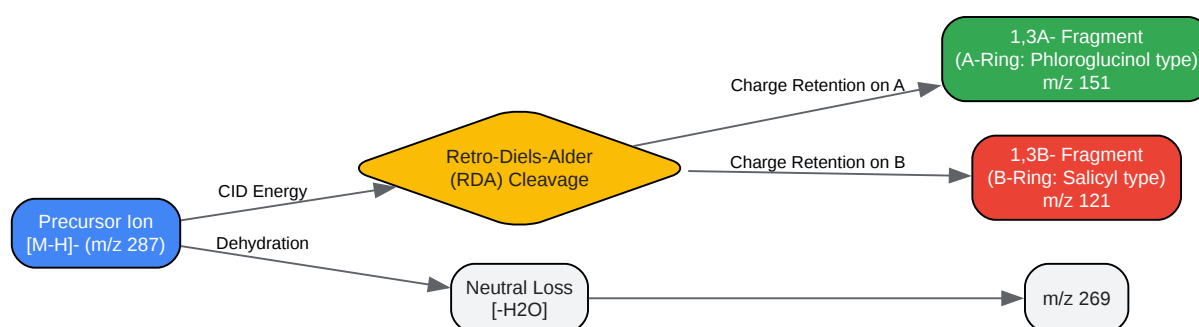
is the primary diagnostic fragmentation pathway.[1]

Fragmentation Logic (ESI-MS/MS)

In Negative Electrospray Ionization (ESI-), the deprotonated molecular ion $[M-H]^-$ (m/z 287) is observed.[1] Upon collision-induced dissociation (CID), the C-ring undergoes RDA cleavage.[1]

- Precursor Ion: m/z 287[1]
- Primary Mechanism: Cleavage of bonds C1-C2 and C3-C4.[1]
- Diagnostic Ions:
 - A-Ring Fragment ($^{13}A^-$): Derived from the phloroglucinol moiety (5,7-dihydroxy).[1] Expected m/z ~151/153.[1]
 - B-Ring Fragment ($^{13}B^-$): Derived from the 2'-hydroxystyrene moiety.[1] Expected m/z ~121.[1]

Visualization: RDA Fragmentation Pathway



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Figure 1: Proposed fragmentation pathway for **2',3,5,7-Tetrahydroxyflavanone** showing the diagnostic Retro-Diels-Alder cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][6][7][8][9][10][11]

NMR is the definitive method for establishing the 2'-substitution and the relative stereochemistry of the C-ring (C2/C3).

Experimental Parameters

- Solvent: DMSO-d₆ (Preferred for hydroxyl proton resolution) or Methanol-d₄.[\[1\]](#)
- Frequency: 500 MHz (¹H), 125 MHz (¹³C).[\[1\]](#)
- Temperature: 298 K.[\[1\]](#)

¹H NMR Data Analysis

The spectrum is characterized by three distinct spin systems:

- A-Ring (AM System): Meta-coupled protons H-6 and H-8.[\[1\]](#)
- C-Ring (AX System): Trans-diaxial coupling between H-2 and H-3.[\[1\]](#)
- B-Ring (ABCD System): The 2'-OH substitution creates an unsymmetrical four-spin system, unlike the AA'BB' system of 4'-OH isomers.[\[1\]](#)

Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆)

Position	δ H (ppm)	Multiplicity	J (Hz)	Interpretation
2	5.30 - 5.45	d	11.5	H-2 (trans-diaxial).[1] Large J confirms 2,3-trans stereochemistry.
3	4.60 - 4.75	dd	11.5, 5.0	H-3. Coupled to H-2 and 3-OH.
6	5.85 - 5.95	d	2.0	A-Ring.[1] Meta-coupling to H-8.
8	5.90 - 6.00	d	2.0	A-Ring.[1] Meta-coupling to H-6.
3'	6.80 - 6.90	dd	8.0, 1.0	B-Ring.[1] Ortho to 2'-OH.[1] Shielded.
4'	7.15 - 7.25	td	7.5, 1.5	B-Ring.[3][1][4][5] Para to 2'-OH.
5'	6.85 - 6.95	td	7.5, 1.0	B-Ring.[1] Meta to 2'-OH.
6'	7.35 - 7.45	dd	7.5, 1.5	B-Ring.[1] Deshielded by C-ring attachment.
5-OH	~11.90	s	-	Chelated hydroxyl (H-bond to C=O).[1]

¹³C NMR Data Analysis

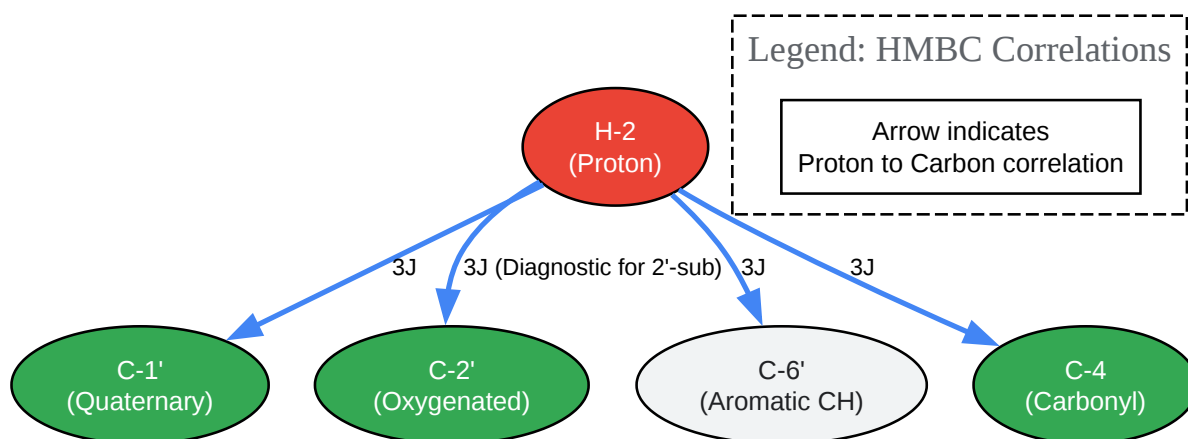
Key diagnostic peaks include the carbonyl (C-4) and the aliphatic carbons of the C-ring.[1]

Table 2: ¹³C NMR Chemical Shift Assignments

Position	δC (ppm)	Type	Interpretation
4	196.5	C=O[1]	Carbonyl ketone.
2	78.5 - 80.0	CH	Deshielded by ether oxygen and phenyl ring.[1]
3	71.0 - 72.5	CH	Aliphatic hydroxyl carbon.[1]
2'	155.0 - 156.0	C-OH	Oxygenated aromatic carbon (B-ring).[1]
5, 7	163.0 - 167.0	C-OH	Oxygenated aromatic carbons (A-ring).[1]

Visualization: HMBC Connectivity Logic

Heteronuclear Multiple Bond Correlation (HMBC) is required to link the B-ring to the C-ring (H-2 correlations) and verify the 2'-position.[1]



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Figure 2: Key HMBC correlations establishing the connectivity of the C-ring to the B-ring.

Experimental Protocol: Isolation & Analysis

To generate the data above, the following rigorous protocol ensures sample integrity and spectral resolution.

Sample Preparation for NMR[7]

- Mass Requirement: 2–5 mg of purified compound.
- Solvent: 0.6 mL DMSO-d₆ (99.9% D).[1]
 - Note: Avoid CDCl₃ as polyhydroxy flavonoids often exhibit poor solubility and broad -OH signals in chloroform.
- Tube: 5 mm high-precision NMR tube.
- Temperature Equilibration: Allow sample to equilibrate at 298 K for 5 minutes inside the probe to prevent convection currents.

Instrument Parameters (500 MHz)

- Pulse Sequence:zg30 (30° excitation pulse).
- Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure full relaxation of aromatic protons).
- Scans (NS): 64 (for ¹H), 1024+ (for ¹³C).[1]
- Spectral Width: 12 ppm (¹H), 220 ppm (¹³C).[1]
- Processing: Apply Exponential Multiplication (LB = 0.3 Hz) for ¹H to enhance signal-to-noise without compromising coupling constant resolution.

Structure Validation Workflow

- Check H-2/H-3 Coupling: If $J < 4$ Hz, the compound is the cis-isomer (less common).[1] If $J > 10$ Hz, it is the trans-isomer (target).[1]
- Verify B-Ring Pattern: Look for the 4-spin system. If the pattern is symmetric (AA'BB'), the sample is likely the 4'-OH isomer (Dihydrokaempferol), not the 2'-OH target.[1]

References

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